2-(trifluoromethyl)-1H-indol-5-amine
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Overview
Description
2-(Trifluoromethyl)-1H-indol-5-amine is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and an amine group at the fifth position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioavailability of compounds, making this compound a compound of significant interest in various fields .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .
Mode of Action
It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .
Pharmacokinetics
Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .
Action Environment
Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-1H-indol-5-amine may involve large-scale synthesis using similar methodologies, with optimizations for yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties
Comparison with Similar Compounds
2-(Trifluoromethyl)indole: Similar structure but lacks the amine group at the fifth position.
5-Aminoindole: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of an amine group.
Uniqueness: 2-(Trifluoromethyl)-1H-indol-5-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYREAEEVHLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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